4-[3-(2,4-Dichlorophenyl)acryloyl]phenyl 2-thiophenecarboxylate
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Overview
Description
4-[3-(2,4-Dichlorophenyl)acryloyl]phenyl 2-thiophenecarboxylate is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a dichlorophenyl group, an acryloyl group, and a thiophenecarboxylate group, making it a subject of interest in chemical research and industrial applications.
Scientific Research Applications
4-[3-(2,4-Dichlorophenyl)acryloyl]phenyl 2-thiophenecarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
Target of Action
A similar synthetic dichloro-substituted aminochalcone has been studied for its antitrypanosomiasis activity . The protein targets of the evolutionary cycle of T. cruzi were considered in this study .
Mode of Action
The study on the similar compound suggests that it acts on the active site of the cyp51 receptor . The compound establishes a stable complex with the target through hydrogen interactions .
Biochemical Pathways
cruzi, such as Cruzain, Trypanothione reductase, TcGAPDH, and CYP51, was studied .
Pharmacokinetics
The similar compound was characterized for its pharmacokinetics and pharmacodynamics . The compound presents an alignment between permeability and hepatic clearance, although it presents low metabolic stability .
Result of Action
The similar compound showed effectiveness against trypomastigotes . It also showed stable pharmacodynamics against the CYP51 target .
Action Environment
The similar compound can form reactive metabolites from n-conjugation and c=c epoxidation . This indicates that the compound’s action might be influenced by the environment in which it is administered.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2,4-Dichlorophenyl)acryloyl]phenyl 2-thiophenecarboxylate typically involves a multi-step process. One common method includes the following steps:
Preparation of 2,4-Dichlorophenylacrylic Acid: This step involves the reaction of 2,4-dichlorobenzaldehyde with malonic acid in the presence of a base such as sodium ethoxide to form 2,4-dichlorophenylacrylic acid.
Formation of 4-[3-(2,4-Dichlorophenyl)acryloyl]phenol: The 2,4-dichlorophenylacrylic acid is then reacted with phenol in the presence of a dehydrating agent like thionyl chloride to form 4-[3-(2,4-Dichlorophenyl)acryloyl]phenol.
Esterification with Thiophenecarboxylic Acid: Finally, the 4-[3-(2,4-Dichlorophenyl)acryloyl]phenol is esterified with thiophenecarboxylic acid in the presence of a catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[3-(2,4-Dichlorophenyl)acryloyl]phenyl 2-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Comparison with Similar Compounds
Similar Compounds
- 4-[3-(2,4-Dichlorophenyl)acryloyl]phenyl 2-furoate
- 4-[3-(2,4-Dichlorophenyl)acryloyl]phenyl 2-benzoate
Uniqueness
4-[3-(2,4-Dichlorophenyl)acryloyl]phenyl 2-thiophenecarboxylate is unique due to the presence of the thiophenecarboxylate group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
[4-[(E)-3-(2,4-dichlorophenyl)prop-2-enoyl]phenyl] thiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Cl2O3S/c21-15-7-3-13(17(22)12-15)6-10-18(23)14-4-8-16(9-5-14)25-20(24)19-2-1-11-26-19/h1-12H/b10-6+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHKFVBKVZMUGNQ-UXBLZVDNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)OC2=CC=C(C=C2)C(=O)C=CC3=C(C=C(C=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)C(=O)OC2=CC=C(C=C2)C(=O)/C=C/C3=C(C=C(C=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Cl2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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